
5-Formylbenzofuran-2-carbonitrile
Overview
Description
5-Formylbenzofuran-2-carbonitrile is a chemical compound with the molecular formula C10H5NO2 and a molecular weight of 171.16 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to a carbonitrile group . The InChI code for this compound is 1S/C10H5NO2/c11-5-9-4-8-3-7(6-12)1-2-10(8)13-9/h1-4,6H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 171.15 and a molecular formula of C10H5NO2 . The compound has a melting point of 109-110°C .Scientific Research Applications
Synthesis and Molecular Characterization
Synthesis of Carbonitrile Derivatives
The synthesis of dihydrofuran carbonitrile derivatives, including compounds related to 5-Formylbenzofuran-2-carbonitrile, has been explored, focusing on their structural and molecular properties through X-ray crystallography and Density Functional Theory (DFT) analyses. These studies contribute to understanding the molecular characteristics of such compounds (Swamy et al., 2020).
Exploration of Formyl and Carboxy Derivatives
Research has been conducted on the synthesis of various formyl and carboxy derivatives of benzofuran carbonitriles. These studies are vital in expanding the chemical versatility and potential applications of these compounds in different scientific domains (Chirkova & Filimonov, 2016).
Chemical Transformation and Synthesis Methods
Non-Catalytic Synthesis Approaches
Innovative approaches for the synthesis of various carbonitrile compounds, including methods that do not require catalysts, have been developed. These methods offer advantages in terms of simplicity, cost-effectiveness, and environmental impact (Peng et al., 2021).
Cascade Reaction Methodologies
Studies have explored palladium-catalyzed cascade reactions involving carbonitriles, leading to the development of novel classes of compounds. These methods demonstrate the potential for creating diverse chemical structures through innovative synthesis techniques (Yao et al., 2019).
Molecular Structure and Spectroscopic Analysis
Spectroscopic Characterization
Detailed spectroscopic analysis, including FT-IR, NMR, and UV-Vis, has been conducted on various carbonitrile derivatives. These studies are crucial for understanding the electronic and structural properties of these compounds, which can be applied in different scientific fields (Wazzan et al., 2016).
Fluorescence Studies
The synthesis and fluorescence characteristics of certain carbonitrile derivatives have been investigated. These studies are significant for the development of new fluorescent materials with potential applications in various scientific and industrial sectors (Sahraei et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
5-formyl-1-benzofuran-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-5-9-4-8-3-7(6-12)1-2-10(8)13-9/h1-4,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXIBCRETBRQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C=C(O2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258154-58-3 | |
| Record name | 5-formylbenzofuran-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2656804.png)
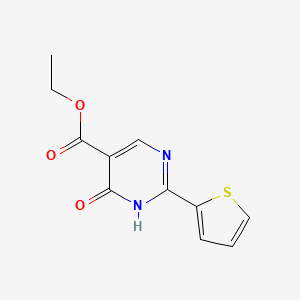
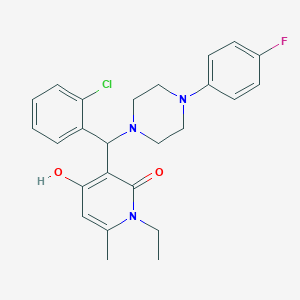
![N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2656809.png)

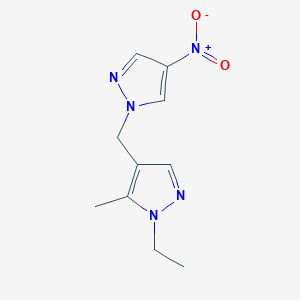
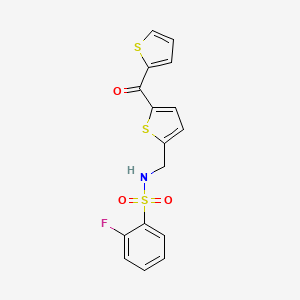
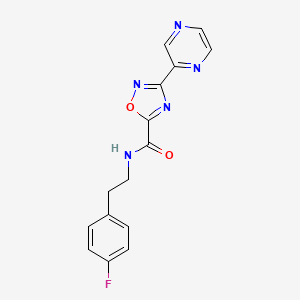
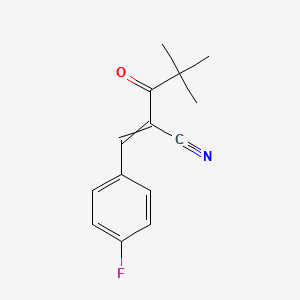
![3-(2-chlorophenyl)-5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656821.png)
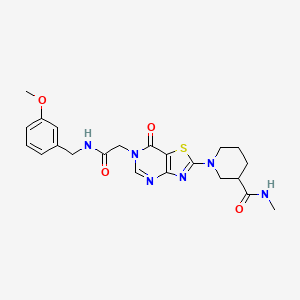
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2656824.png)
![5-(4-(diethylamino)phenyl)-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2656826.png)
